

Emergence of BTMPS in the Illicit Drug Supply: A Comparative Geographic Analysis

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For Immediate Release

A new and alarming trend has been identified in the illicit drug market with the emergence of Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate (**BTMPS**), an industrial chemical, as a prevalent adulterant in fentanyl samples across the United States. This guide provides a comparative analysis of **BTMPS** prevalence in different geographic regions, based on recent findings, to inform researchers, scientists, and drug development professionals.

Overview of BTMPS

BTMPS, also known by the trade name Tinuvin 770, is a hindered amine light stabilizer (HALS) used in plastics and other industrial applications.[1][2] It is not approved for human consumption, and animal studies have indicated potential for serious health effects, including cardiotoxicity and ocular damage.[2] Its introduction into the illicit drug supply appears to have been sudden and widespread, with communications regarding this new adulterant first appearing in June 2024.[3] The reasons for its addition to fentanyl are not yet fully understood, but it is speculated that it may be used as a cutting agent or to alter the physical properties of the drug product.[4]

Geographic Prevalence of BTMPS

Initial detection of **BTMPS** as an adulterant occurred nearly simultaneously in multiple U.S. locations. As of September 2024, **BTMPS** has been detected in all but one state that has submitted samples for analysis.[5]



Quantitative Analysis of BTMPS Prevalence

The following table summarizes the quantitative data on **BTMPS** prevalence from studies conducted between June and October 2024.



Geograph ic Location	Sample Type	Total Samples	Samples with BTMPS (%)	Timefram e	Key Findings	Source
Los Angeles, CA & Philadelphi a, PA	Drug Product	284	35%	June - Oct 2024	In Los Angeles, the proportion of samples with BTMPS increased from 0% in June to 56% in September and 50% in October. In Philadelphi a, the prevalence was more stable, with 25% in June and 32% in September.	[4]
Alameda County, CA; San Luis Obispo County, CA; Delaware; Maryland;	Trace Residue	486	13%	June - Sep 2024	The percentage of trace residue samples containing BTMPS increased from 3% in	[4]



Nevada; Washingto n; Puerto Rico					June to 32% in September.	
National (U.S.)	Fentanyl Samples	Not Specified	14% (August 2024), 21% (Septembe r 2024)	Aug - Sep 2024	A significant increase in the national prevalence of BTMPS in fentanyl samples over a onemonth period.	[5]

In the drug product testing where components were quantified by mass, samples contained an average of 7 times more **BTMPS** than fentanyl, with **BTMPS** sometimes constituting over 50% of a drug sold as "fentanyl".[2] The mean ratio of **BTMPS** to fentanyl was found to be 7.4.[4]

Experimental Protocols

The primary analytical method used for the detection and quantification of **BTMPS** in seized drug samples is Liquid Chromatography-Mass Spectrometry (LC-MS).

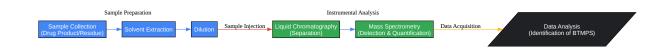
Sample Preparation and Analysis Workflow

A generalized workflow for the analysis of **BTMPS** in illicit drug samples is as follows:

- Sample Collection: Seized drug products (powders) or trace residues from paraphernalia are collected.
- Extraction: A small, measured amount of the sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to extract the chemical components.
- Dilution: The extract is then diluted to an appropriate concentration for LC-MS analysis.



- Chromatographic Separation: The diluted sample is injected into a liquid chromatograph. The
 different components of the mixture are separated as they pass through a chromatography
 column based on their chemical properties.
- Mass Spectrometry Detection: As the separated components exit the column, they are
 introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and
 then separates the ions based on their mass-to-charge ratio, allowing for the identification
 and quantification of BTMPS and other substances present in the sample.



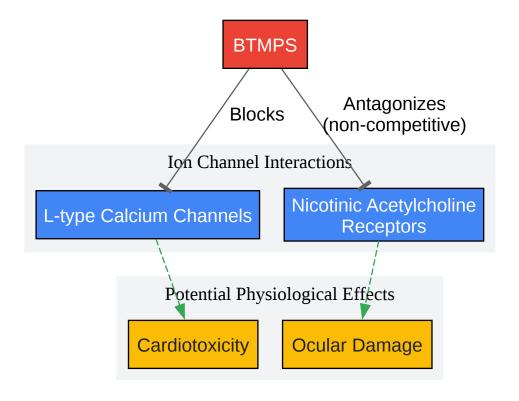
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Workflow for **BTMPS** Detection

Signaling Pathways and Pharmacological Effects

While research on the human pharmacology of **BTMPS** is limited, preliminary information suggests it is biologically active. **BTMPS** is an active and potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors.[3] The potential interaction of these mechanisms with opioids like fentanyl is a critical area for further investigation.





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Pharmacological Targets of **BTMPS**

Conclusion

The rapid emergence of **BTMPS** as a widespread adulterant in the U.S. illicit fentanyl supply represents a significant and evolving public health threat. The high prevalence and the high concentrations of **BTMPS** found in street drug samples are concerning. Continuous monitoring, detailed toxicological studies, and the development of rapid detection methods are urgently needed to understand and mitigate the potential harm caused by this industrial chemical. Researchers and public health officials must remain vigilant in tracking the geographic spread and prevalence of **BTMPS** to inform effective harm reduction strategies.

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